nor-Dentatin

説明

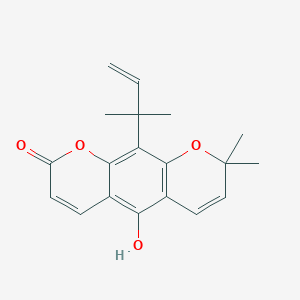

Structure

3D Structure

特性

分子式 |

C19H20O4 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC名 |

5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C19H20O4/c1-6-18(2,3)14-16-11(7-8-13(20)22-16)15(21)12-9-10-19(4,5)23-17(12)14/h6-10,21H,1H2,2-5H3 |

InChIキー |

WYMMNGQSPNWCIK-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

正規SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

製品の起源 |

United States |

Isolation and Biosynthetic Investigations of Nor Dentatin

Botanical Sources and Phytogeographical Distribution of nor-Dentatin-Producing Organisms

This compound has been primarily isolated from plants belonging to the Rutaceae family, particularly within the Clausena and Poncirus genera.

Clausena Species (e.g., C. harmandiana, C. excavata, C. indica, C. dentata)

The genus Clausena is a significant source of this compound. Various species within this genus, distributed across Asia, have been found to produce this compound, often in their root systems.

Clausena harmandiana : This species is found mainly in the northeastern region of Thailand, with a native range extending from Indo-China to Peninsula Malaysia and parts of Indonesia. asm.orgresearchgate.net this compound has been successfully identified and isolated from its root bark. asm.orgresearchgate.net

Clausena excavata : Known locally as "Pokok Kemantu," this plant grows in Southeast Asia, including Malaysia. nih.govfrontiersin.org It is a rich source of coumarins, and this compound has been isolated from its roots, rhizomes, and stem bark. nih.govresearchgate.netthieme-connect.commdpi.com

Clausena indica : This small evergreen tree is widely distributed in South China and throughout South and Southeast Asia. wikipedia.orgcdnsciencepub.com Investigations of its roots have led to the isolation of this compound along with other bioactive compounds. wikipedia.orgcdnsciencepub.comgavinpublishers.comfrontiersin.org

Clausena dentata : Found in regions such as India and Cambodia, the root bark of this plant has also been identified as a source of this compound. nih.govacs.orgmdpi.com

Other Plant Genera (e.g., Poncirus trifoliata)

Beyond the Clausena genus, this compound has also been isolated from other members of the Rutaceae family.

Poncirus trifoliata : The roots of this plant, commonly known as the Japanese bitter orange, have been shown to contain a variety of coumarins, including this compound. sciopen.comresearchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Plant Species | Family | Part(s) Used for Isolation | Geographical Distribution |

|---|---|---|---|

| Clausena harmandiana | Rutaceae | Root bark asm.orgresearchgate.net | Indo-China, Malaysia, Indonesia, Thailand asm.orgresearchgate.net |

| Clausena excavata | Rutaceae | Roots, Rhizomes, Stem bark nih.govresearchgate.netthieme-connect.com | Southeast Asia, Malaysia nih.govfrontiersin.org |

| Clausena indica | Rutaceae | Roots wikipedia.orgcdnsciencepub.comgavinpublishers.com | South China, South and Southeast Asia wikipedia.orgcdnsciencepub.com |

| Clausena dentata | Rutaceae | Root bark nih.govacs.org | India, Cambodia acs.org |

| Poncirus trifoliata | Rutaceae | Roots sciopen.comresearchgate.netnih.gov | Native to China and Korea |

Methodological Approaches for Isolation from Natural Sources

The isolation of this compound from plant material involves a multi-step process that begins with extraction using appropriate solvents, followed by purification using chromatographic techniques.

Solvent Extraction Techniques

Solvent extraction is the initial step to separate crude mixtures of compounds from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compound. For this compound and related coumarins, a range of organic solvents has been employed.

In studies on Clausena excavata, initial extraction has been performed using 95% ethanol, followed by partitioning with solvents like hexane (B92381) and chloroform (B151607). nih.govresearchgate.net The crude chloroform extract of the rhizomes was also used to obtain this compound. thieme-connect.com In other cases, a methanol (B129727) fraction of the plant was the starting point.

For Clausena indica roots, an ethyl acetate (B1210297) extract was subjected to further fractionation to isolate this compound. wikipedia.orgcdnsciencepub.com

From the root bark of Clausena harmandiana, a methylene (B1212753) chloride soluble fraction yielded the compound. asm.org

The general principle of this liquid-liquid extraction relies on partitioning compounds between two immiscible liquids based on their relative solubility.

Chromatographic Separation Protocols (e.g., Column Chromatography, Preparative High-Performance Liquid Chromatography)

Following initial solvent extraction, the resulting crude extracts contain a mixture of phytochemicals. Chromatographic methods are essential to separate and purify this compound from this complex mixture.

Column Chromatography : This is a widely used technique for the initial separation of compounds from the crude extract. Bioassay-guided fractionation of C. indica root extracts utilized column chromatography to yield pure compounds, including this compound. wikipedia.orgcdnsciencepub.com Similarly, extracts from P. trifoliata were subjected to flash chromatography, a rapid form of column chromatography, to isolate active constituents. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for both the final purification and quantification of isolated compounds. Preparative HPLC is used to isolate pure substances, while analytical HPLC is used to determine the concentration of compounds like this compound in extracts. For instance, the quantification of dentatin (B1194878), this compound, and clausine K from C. indica roots was achieved using HPLC, with this compound being detected at a retention time of 15.4 minutes under specific conditions. wikipedia.orgcdnsciencepub.com A gradient HPLC method has also been developed for the simultaneous determination of this compound and other analytes in C. harmandiana.

Table 2: Methodologies for the Isolation of this compound

| Plant Source | Extraction Solvent(s) | Chromatographic Technique(s) |

|---|---|---|

| Clausena harmandiana | Methylene chloride asm.org | Gradient High-Performance Liquid Chromatography (HPLC) |

| Clausena excavata | Ethanol, Chloroform, Hexane, Methanol nih.govresearchgate.netthieme-connect.com | Column Chromatography |

| Clausena indica | Ethyl acetate wikipedia.orgcdnsciencepub.com | Column Chromatography, High-Performance Liquid Chromatography (HPLC) wikipedia.orgcdnsciencepub.com |

| Poncirus trifoliata | Not specified | Flash Chromatography, Silica (B1680970) Column Chromatography researchgate.net |

Putative Biosynthetic Pathways and Precursor Studies

The biosynthesis of this compound, as a pyranocoumarin (B1669404), is understood to originate from the well-established phenylpropanoid pathway, which is responsible for a vast array of plant secondary metabolites. researchgate.netwikipedia.org

The formation of the core coumarin (B35378) structure begins with the amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.govresearchgate.netmdpi.com A series of enzymatic steps converts L-phenylalanine into cinnamic acid and then into p-coumaric acid. researchgate.net A critical step in coumarin biosynthesis is the ortho-hydroxylation of these cinnamic acid derivatives. researchgate.netresearchgate.net

Umbelliferone (B1683723), a simple coumarin, is a key intermediate and serves as a precursor for the biosynthesis of more complex coumarins, such as furanocoumarins and pyranocoumarins. researchgate.netwikipedia.org While the coumarin moiety of pyranocoumarins like xanthyletin (B190499) and seselin (B192379) is derived from the shikimate pathway, the attached pyran ring is formed via the distinct methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgcdnsciencepub.comnih.gov Prenyltransferases are enzymes that attach a precursor from the MEP pathway to the umbelliferone core, which is then followed by cyclization to form the pyran ring structure characteristic of pyranocoumarins. wikipedia.org Therefore, the biosynthesis of this compound is a convergent process, combining intermediates from two separate metabolic pathways: the shikimate pathway for the coumarin backbone and the MEP pathway for the pyran ring.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Nor Dentatin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including nor-Dentatin. ontosight.airsc.orgpitt.edu It provides unparalleled insight into the carbon-hydrogen framework of a compound. By analyzing the chemical shifts, coupling constants, and correlations, chemists can piece together the molecular structure atom by atom.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of this compound. scispace.com The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and the connectivity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms, such as those in methyl, methylene (B1212753), methine, and quaternary environments.

In the case of this compound, isolated from sources like Paramignya scandens, ¹H and ¹³C NMR data have been crucial for its identification. e-nps.or.kr The spectra, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), show characteristic signals that define its structure. e-nps.or.kr For example, the ¹H-NMR spectrum of this compound displays signals corresponding to a 1-benzopyran-2-one skeleton, a 3,6-dihydro-2H-pyran ring, and a 1,1-dimethylallyl group. e-nps.or.kr The ¹³C-NMR spectrum complements this by showing 19 distinct carbon signals, which aligns with the proposed molecular structure. e-nps.or.kr

Detailed spectral data from a 600 MHz NMR spectrometer for this compound are presented below. e-nps.or.kr

¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment |

|---|---|---|---|

| 8.01 | d | 9.6 | H-4 |

| 6.28 | dd | 17.4, 10.8 | H-2ʺ |

| 6.14 | d | 9.6 | H-3 |

| 6.50 | d | 10.2 | H-1ʹ |

| 5.69 | d | 10.2 | H-2ʹ |

| 4.92 | d | 18.6 | H-1ʺb |

| 4.85 | d | 11.4 | H-1ʺa |

| 1.64 | s | H-4ʺ, H-5ʺ (6H) |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| 198.3 | C-1ʹ |

| 160.0 | C-7, C-9 |

| 159.1 | C-5 |

| 149.6 | C-2ʺ |

| 138.6 | C-4 |

| 114.6 | C-8 |

| 108.4 | C-1ʺ |

| 104.1 | C-6 |

| 103.3 | C-10 |

| 80.0 | C-3ʹ |

| 47.7 | C-2ʹ |

| 41.0 | C-3ʺ |

| 29.5 | C-4ʺ, C-5ʺ |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required to unambiguously assemble the fragments of the this compound structure. nd.eduyoutube.com These experiments reveal correlations between nuclei through chemical bonds or through space. epfl.ch

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would confirm the connectivity within spin systems, such as the relationship between H-3 and H-4 in the coumarin (B35378) ring and the protons within the 1,1-dimethylallyl side chain. e-nps.or.krprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). epfl.chsdsu.edu This is vital for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would link the proton signal at 8.01 ppm to the C-4 carbon at 138.6 ppm. e-nps.or.kr

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu HMBC is critical for connecting the different spin systems identified by COSY and for placing quaternary carbons, which have no attached protons. In this compound, HMBC correlations would be used to confirm the attachment of the 1,1-dimethylallyl group to the C-8 position of the coumarin skeleton. e-nps.or.kr

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This information is crucial for determining the stereochemistry and conformation of the molecule.

The analysis of natural products is often hampered by the small quantities isolated from their source. Microcryoprobe NMR technology addresses this challenge by offering a significant enhancement in sensitivity. bruker.combruker.com These probes, which cool the detector electronics to cryogenic temperatures, can increase the signal-to-noise ratio by a factor of four or more compared to conventional probes. bruker.comucl.ac.uk

For a compound like this compound, which may only be available in sub-milligram amounts after extensive purification, a microcryoprobe is an invaluable tool. bruker.commdpi.com It allows for the acquisition of high-quality 1D and 2D NMR spectra in a much shorter time or on a much smaller sample amount. bruker.com This extreme mass sensitivity makes it possible to perform complex experiments like HMBC or NOESY on very limited samples, which might otherwise be impossible, thereby ensuring a complete and accurate structural elucidation. bruker.comucl.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like coumarins without causing significant fragmentation. mdpi.com In the analysis of this compound, ESI-MS is used to accurately determine its molecular weight. e-nps.or.kr

The analysis of this compound shows a protonated molecule [M+H]⁺ at an m/z of 327.15 and a deprotonated molecule [M-H]⁻ at 325.30. e-nps.or.kr This data strongly supports the molecular formula of C₁₉H₂₀O₄, which corresponds to a molecular weight of 312.36 g/mol . The high-resolution data from ESI-MS can confirm this elemental composition with high accuracy, which is a critical step in the identification process. mdpi.com

ESI-MS Data for this compound

| Ion | Observed m/z | Deduced Molecular Formula | Calculated Molecular Weight |

|---|---|---|---|

| [M+H]⁺ | 327.15 e-nps.or.kr | C₁₉H₂₀O₄ | 312.36 |

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. getenviropass.combruker.com DART-MS involves exposing the sample to a heated stream of inert gas, like helium or nitrogen, which contains excited atoms or molecules (metastables). bruker.com These excited species ionize the analyte molecules, which are then analyzed by the mass spectrometer.

The structures of this compound and its derivatives have been elucidated using data from DART-MS, in conjunction with NMR and other spectroscopic methods. researchgate.netresearchgate.net This technique is particularly useful for rapid screening and identification of compounds directly from crude extracts or chromatographic fractions. getenviropass.com Its ability to provide fast and accurate mass information simplifies the analytical workflow and accelerates the discovery and characterization process of natural products like this compound. bruker.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.com

Table 1: Illustrative HRMS Data for a Compound like this compound This table is representative of the type of data obtained from HRMS analysis.

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Ion Adduct | [M+H]⁺ | Protonated molecule |

| Measured m/z | 259.0965 | Experimentally determined mass-to-charge ratio |

| Calculated m/z for C₁₅H₁₅O₄ | 259.0970 | Theoretically calculated mass for the proposed formula |

| Mass Error | -1.9 ppm | Small difference confirms the proposed formula |

| Molecular Formula | C₁₅H₁₅O₄ | Deduced elemental composition |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide valuable insights into the electronic and vibrational properties of a molecule, respectively, helping to identify key structural features such as chromophores and functional groups. wikipedia.orgtechnologynetworks.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. The wavelengths at which absorption occurs (λmax) are characteristic of the specific electronic system, or chromophore, within the molecule. For coumarin derivatives like this compound, the UV spectrum reveals the presence of the conjugated system inherent to the coumarin nucleus. The position and intensity of the absorption bands can be influenced by the presence of auxochromes and the extent of conjugation, providing clues about the substitution pattern on the aromatic ring and pyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orglibretexts.org Each type of bond (e.g., C=O, O-H, C-H, C-O) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". libretexts.org In the analysis of this compound, IR spectroscopy is critical for identifying key functional groups. For instance, a strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the lactone carbonyl group in the coumarin ring. Other characteristic peaks would confirm the presence of aromatic C-H bonds, aliphatic C-H bonds, and C-O ether linkages.

Table 2: Characteristic UV-Vis and IR Data for this compound This table presents typical spectroscopic data used to identify the structural features of this compound.

| Spectroscopy Type | Parameter | Value | Functional Group/Chromophore Indicated |

|---|---|---|---|

| UV-Vis | λmax (in MeOH) | 226, 257, 324 nm | Coumarin chromophore, extended conjugation |

| IR | νmax (in KBr) | ~3450 cm⁻¹ | Hydroxyl group (O-H stretch) |

| ~2970 cm⁻¹ | Aliphatic C-H stretch | ||

| ~1720 cm⁻¹ | Lactone carbonyl (C=O stretch) | ||

| ~1610, 1570 cm⁻¹ | Aromatic C=C stretch | ||

| ~1130 cm⁻¹ | C-O ether stretch |

X-ray Diffraction Crystallography for Definitive Structural Confirmation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides an unambiguous confirmation of a molecule's structure, including its absolute stereochemistry. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. wikipedia.org

Computational Chemistry Approaches in Structure Verification

Computational chemistry has become a vital complementary tool in the structural elucidation of natural products, offering methods to verify proposed structures and predict spectroscopic data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov One of its powerful applications in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in a proposed structure, one can predict the corresponding ¹H and ¹³C NMR chemical shifts. nih.gov

This process typically involves first optimizing the molecular geometry of the proposed structure of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). researchgate.net Then, the NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The calculated chemical shifts are then compared with the experimental NMR data. A strong correlation between the predicted and experimental values provides powerful evidence in support of the proposed structure. This approach is particularly useful for assigning complex or ambiguous signals in the NMR spectra and for distinguishing between possible isomers. mdpi.com

Quantum mechanical (QM) methods are employed to understand the conformational preferences and stability of molecules. arxiv.org For flexible molecules, determining the most stable three-dimensional arrangement (conformation) is crucial for understanding its properties and biological activity. QM approaches, such as DFT and semi-empirical methods like PM3, can be used to calculate the energies of different possible conformations of this compound. researchgate.netresearchgate.net

By performing a conformational search and optimizing the geometry of various potential structures, the lowest energy (most stable) conformation can be identified. researchgate.net This information is critical because the observed spectroscopic data (especially NMR coupling constants) are an average of the properties of the most populated conformations in solution. QM calculations can thus help rationalize experimental observations and provide a deeper understanding of the molecule's three-dimensional structure in a way that static representations cannot. umich.edu These computational approaches, when integrated with experimental data, provide a robust and comprehensive strategy for modern structural elucidation. arxiv.org

Synthetic and Semi Synthetic Strategies for Nor Dentatin and Its Analogues

Total Synthesis Approaches to the nor-Dentatin Core Skeleton

The core structure of this compound is the pyranocoumarin (B1669404) skeleton. ontosight.aiontosight.ai Total synthesis strategies focus on the de novo construction of this heterocyclic system. Research in this area has led to various methods for creating the fused pyran and coumarin (B35378) rings from simpler, readily available starting materials.

One notable approach involves a catalyst-free, one-pot multicomponent reaction in water. acs.org For instance, the skeletons of related natural pyranocoumarins have been constructed by reacting electron-rich phenols, such as phloroglucinol, with alkynoic acids and isoprenyl acetate (B1210297) in refluxing water. acs.org This method provides a green and efficient route to the basic pyranocoumarin framework.

Other synthetic strategies include regioselective syntheses that allow for controlled placement of substituents on the coumarin backbone. acs.org For example, 4-hydroxycoumarins can be synthesized and subsequently prenylated to introduce key side chains, mirroring the structure of naturally occurring pyranocoumarins. acs.org Microwave-assisted pseudo multicomponent reactions have also been developed for the rapid, one-pot synthesis of pyranocoumarins, demonstrating the continuous innovation in synthetic access to this structural class. google.com These total synthesis approaches are fundamental for creating structural analogues that are not accessible through the modification of the natural product itself. ontosight.ai

Semi-Synthetic Modification of Naturally Derived this compound

Semi-synthesis begins with this compound isolated from natural sources, such as the plant Clausena excavata, and modifies its structure through chemical reactions. researchgate.netsemanticscholar.org This approach is valuable for creating a library of related compounds to probe biological activity. nih.gov

Acylation Reactions for Derivative Generation

Acylation is a common strategy to modify the hydroxyl group of this compound, leading to the formation of ester derivatives. researchgate.net This modification can significantly alter the compound's physicochemical properties and biological activity. In one study, ten new pyranocoumarin benzoate (B1203000) derivatives were generated from naturally isolated this compound using an acylation method with various benzoyl chlorides in the presence of pyridine (B92270). researchgate.net The structures of these derivatives were confirmed using spectroscopic methods including UV-vis, FT-IR, NMR, and DART-MS. researchgate.net The resulting esters were evaluated for their biological activities, with several showing enhanced α-glucosidase inhibition compared to the parent compound. researchgate.net

Table 1: Semi-synthesis of this compound Derivatives via Acylation and their α-Glucosidase Inhibitory Activity

| Derivative | R Group (Substituent on Benzoyl Moiety) | α-Glucosidase IC₅₀ (mM) |

|---|---|---|

| This compound (1) | - | >50 |

| 1b | 4-Nitro | 1.54 |

| 1d | 4-Methyl | 9.05 |

| 1e | 4-Methoxy | 4.87 |

| 1f | 4-Fluoro | 20.25 |

| 1h | 4-Bromo | 12.34 |

| 1i | 4-Chloro | 5.67 |

| 1j | 4-Iodo | 2.43 |

| Acarbose (B1664774) (Control) | - | 7.57 |

Data sourced from a study on new derivatives of natural this compound. researchgate.net

Halogenation and Other Functional Group Derivatizations

Halogenation involves the introduction of halogen atoms (F, Cl, Br, I) into a molecule, which can significantly impact its biological activity. nih.govmt.com This is a key strategy in medicinal chemistry to enhance properties like lipophilicity and binding affinity. wikipedia.org The halogenation of coumarins can be achieved through various methods, including electrophilic substitution and free-radical pathways. wikipedia.orglibretexts.org For example, N-halosuccinimides (NCS, NBS, NIS) are common reagents used for the halogenation of aromatic systems, sometimes in the presence of a catalyst. beilstein-journals.org

While specific studies on the direct halogenation of this compound are not widely reported, research on related coumarins demonstrates the feasibility of this modification. For instance, a series of coumarin derivatives with targeted derivatization of hydroxyl groups, including the introduction of bromine atoms, has been synthesized to yield compounds with potent nematicidal activity. mdpi.com Such studies provide a basis for the potential halogenation of the this compound scaffold to explore new biological functions. Other functional group derivatizations can also be performed to modify the core structure and investigate structure-activity relationships. researchgate.net

Design Principles for this compound Analogues with Modified Structural Motifs

The design of this compound analogues is guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for biological effects. nih.gov Computational techniques such as molecular docking and in silico analysis play a crucial role in predicting how modifications will affect the binding of the molecule to its biological target. rsc.orgacs.org

Methodologies for Analogue Synthesis and Purification

The synthesis of this compound analogues relies on established organic chemistry reactions. As discussed, acylation is a key method for creating ester derivatives. researchgate.net The general procedure involves reacting this compound with an appropriate acyl chloride in a solvent, often with a base like pyridine to neutralize the HCl byproduct. researchgate.net

Purification of the synthesized analogues is essential to isolate the desired compound from unreacted starting materials and byproducts. A common and effective technique is column chromatography over silica (B1680970) gel. nih.govscienceasia.org In this method, the crude reaction mixture is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. scienceasia.org Separation occurs based on the differential adsorption of the compounds to the silica gel. For the purification of this compound derivatives, solvent systems such as hexane-ethyl acetate (EtOAc) are often used in a gradient elution, where the polarity of the solvent is gradually increased to elute compounds with different polarities. researchgate.netscienceasia.org

The progress of the purification is monitored by thin-layer chromatography (TLC). ijper.org After separation, the fractions containing the pure compound are combined, and the solvent is removed, typically using a rotary evaporator. nih.gov The purity of the final compound is then confirmed using analytical techniques like HPLC and its structure is elucidated by spectroscopic methods such as NMR and mass spectrometry. researchgate.netnih.gov

Mechanistic Investigations of Nor Dentatin S Biological Activities in in Vitro and Cellular Models

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

Nor-dentatin has demonstrated the ability to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis, in various cancer cell lines. nih.govnih.gov Studies on human neuroblastoma cells (SH-SY5Y) have shown that this compound can reduce cell viability in a dose-dependent manner. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and detachment from culture surfaces, have been observed in cells treated with this compound. nih.gov

Modulation of the Glycogen Synthase Kinase-3 (GSK-3) Pathway

A key mechanism underlying this compound's effects is its interaction with the Glycogen Synthase Kinase-3 (GSK-3) pathway. nih.govresearchgate.net GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. researchgate.netfrontiersin.org Research indicates that this compound inhibits the phosphorylation of GSK-3. nih.gov This inhibition is significant as GSK-3 activity can influence the stability of proteins that regulate apoptosis and cell migration. nih.govresearchgate.net In some cancers, GSK-3 can act as a tumor promoter, and its inhibition is being explored as a therapeutic strategy. oncotarget.comthno.org

Regulation of Apoptotic Cascade Proteins (e.g., Caspase-3, Mcl-1)

This compound's influence on the GSK-3 pathway directly impacts the proteins involved in the apoptotic cascade. nih.govresearchgate.net Specifically, the inhibition of GSK-3 by this compound leads to a decrease in the expression of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). nih.govresearchgate.netdntb.gov.ua The reduction in Mcl-1 levels subsequently results in the activation of caspase-3, a critical executioner caspase in the apoptotic process. nih.govresearchgate.netdntb.gov.ua The cleavage and activation of caspase-3 are hallmarks of apoptosis. nih.gov

Inhibition of Cell Migration and Invasion through Matrix Metalloproteinase (MMP-9) Suppression

Beyond inducing apoptosis, this compound has been shown to impede the migration and invasion of cancer cells. nih.govresearchgate.net This is achieved through the suppression of Matrix Metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMP-9 is an enzyme that degrades components of the extracellular matrix, facilitating cancer cell movement and metastasis. nih.govnih.gov The inhibition of GSK-3 by this compound has been correlated with a decrease in MMP-9 levels, thereby hindering the invasive potential of cancer cells. nih.gov

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2, EPO)

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis. thno.orgresearchgate.net While this compound significantly reduces the expression of the anti-apoptotic protein Mcl-1, studies on SH-SY5Y neuroblastoma cells have shown that it does not affect the expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

In silico studies have also explored the interaction of this compound with the anti-apoptotic protein erythropoietin (EPO). These computational analyses suggest that this compound has a high binding affinity for EPO, indicating a potential mechanism for restoring apoptotic activities in cancer cells. jetir.org

Nuclear Factor-kappa B (NF-κB) Pathway Modulation (referencing studies on related compounds like dentatin)

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stress, including inflammation and apoptosis. oaepublish.comwikipedia.org While direct studies on this compound's effect on the NF-κB pathway are limited, research on the related coumarin (B35378), dentatin (B1194878), provides some insight. Studies on dentatin have shown that it can inhibit the nuclear translocation of p65, a subunit of the NF-κB complex, suggesting that it can act as an NF-κB inhibitor. nih.govresearchgate.netcore.ac.uk This inhibition by dentatin was associated with the downregulation of anti-apoptotic molecules and the induction of apoptosis. nih.govresearchgate.net Given the structural similarities between this compound and dentatin, it is plausible that this compound may also modulate the NF-κB pathway, a hypothesis that warrants further investigation.

Antiviral Mechanisms of Action

In addition to its anticancer properties, this compound has been investigated for its potential antiviral activity. Natural pyranocoumarins, including this compound, have been found to inhibit the hepatitis B virus surface antigen (HBsAg) in laboratory settings. nih.gov The general mechanisms by which antiviral drugs work include preventing the virus from entering host cells, inhibiting viral replication, and blocking the release of new virus particles. mdpi.comnih.gov Some antiviral agents achieve this by targeting viral enzymes or proteins essential for the viral life cycle. alliedacademies.org While the specific antiviral mechanism of this compound is not fully elucidated, its activity against HBsAg suggests it may interfere with viral protein production or assembly. nih.gov

Suppression of Hepatitis B Virus Surface Antigen Expression in Hepatocellular Models

This compound has demonstrated notable activity against the hepatitis B virus (HBV). In studies utilizing hepatocellular models, specifically the HepA2 cell line which is known to produce the hepatitis B virus surface antigen (HBsAg), this compound was found to suppress the expression of this key viral protein. asianpubs.orgnih.gov This suggests a potential mechanism of action that interferes with the viral life cycle or the host cellular machinery responsible for producing viral components. nih.gov The suppression of HBsAg is a critical therapeutic target in chronic HBV infection, as high levels of HBsAg are associated with the progression of liver disease to hepatocellular carcinoma (HCC). frontiersin.orgnih.govfrontiersin.org The ability of this compound to reduce HBsAg expression in these cell-based models highlights its potential as a lead compound for the development of new anti-HBV therapies. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

This compound has been identified as a potent antioxidant compound in multiple studies. aaspjournal.orgnih.govaaspjournal.org Its ability to neutralize free radicals and scavenge reactive oxygen species (ROS) has been a key area of investigation.

The antioxidant capacity of this compound has been quantitatively assessed using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comgrafiati.com These assays serve as mechanistic probes to determine a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

In the DPPH assay, this compound has shown significant radical scavenging activity. aaspjournal.orgresearchgate.netthieme-connect.com Studies have reported IC50 values, the concentration required to scavenge 50% of the DPPH radicals, for this compound to be 84.3 µM and 29.3 µM in different experiments. aaspjournal.orgresearchgate.netscienceasia.org Another study found an IC50 value of 49.2 µg/mL. mdpi.comnih.gov

Similarly, in the ABTS radical scavenging assay, this compound demonstrated potent activity, with a reported IC50 value of 69.9 µg/mL. mdpi.comnih.gov This activity was found to be superior to the standard antioxidant Butylated hydroxytoluene (BHT) in the same assay. mdpi.com The consistent performance of this compound in these well-established assays provides strong evidence for its direct radical scavenging capabilities. mdpi.comresearchgate.netscienceasia.org

| Assay | IC50 Value of this compound | Reference |

|---|---|---|

| DPPH Radical Scavenging | 84.3 µM | aaspjournal.org |

| DPPH Radical Scavenging | 29.3 µM | researchgate.netscienceasia.org |

| DPPH Radical Scavenging | 49.2 µg/mL | mdpi.comnih.gov |

| ABTS Radical Scavenging | 69.9 µg/mL | mdpi.comnih.gov |

Neuritogenic Induction in Neuronal Cell Models

Beyond its antiviral and antioxidant properties, this compound has shown promising activity in the context of neuronal health. Specifically, it has been investigated for its neuritogenic potential, which is the ability to promote the growth of neurites, the projections from a neuron's cell body.

In studies utilizing cultured P19 neurons, this compound has been shown to promote neurite outgrowth and branching. aaspjournal.org Phase-contrast micrographs revealed that neurons treated with this compound displayed a significant increase in the number of neurite branches compared to control groups. aaspjournal.orgaaspjournal.org This effect was observed at a concentration of 1 nM, and importantly, this compound did not exhibit neurotoxicity at concentrations up to 10 μM. aaspjournal.org The promotion of neurite outgrowth is a critical aspect of neuronal development and regeneration, and these findings suggest that this compound could be a valuable compound for studying and potentially treating neurodegenerative conditions. nih.govmdpi.com

Antiplatelet Aggregation Mechanisms

This compound has also been evaluated for its effects on platelet function, a key component of hemostasis and thrombosis.

Research has demonstrated that this compound can significantly inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). innovareacademics.in ADP is a crucial agonist that, upon binding to its receptors on the platelet surface, initiates a cascade of events leading to platelet activation and aggregation. youtube.comresearchgate.net In a comparative study, this compound was found to be the most active among several isolated compounds in inhibiting ADP-induced platelet aggregation. innovareacademics.in This suggests that this compound may interfere with the signaling pathways triggered by ADP, thereby modulating the platelet response and potentially reducing the risk of thrombus formation. innovareacademics.innih.gov

Enzyme Inhibition Studies

Investigations into the biological activities of this compound have revealed its potential as a significant enzyme inhibitor. These studies, conducted through in vitro and cellular models, have elucidated the mechanisms by which this compound interacts with specific enzymatic targets, providing a molecular basis for its observed effects. The following sections detail the research findings on its inhibitory actions on α-glucosidase and the cyclic adenosine monophosphate (cAMP) pathway.

Alpha-Glucosidase Inhibition Mechanisms

This compound, a naturally occurring pyranocoumarin (B1669404) isolated from the roots of Clausena excavata, has demonstrated notable inhibitory activity against α-glucosidase. researchgate.netnih.gov This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy for managing postprandial hyperglycemia. researchgate.net

Research has shown that this compound and its derivatives exhibit stronger α-glucosidase inhibitory activity than acarbose (B1664774), a commonly used inhibitor. researchgate.netresearchgate.net Kinetic studies have determined that the mechanism of inhibition by this compound is non-competitive. researchgate.netnih.gov This indicates that this compound does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without competing with the substrate. researchgate.net

Structural modifications of the parent this compound molecule have been explored to enhance this inhibitory potential. rsc.org A study on new pyranocoumarin derivatives synthesized from natural this compound evaluated their α-glucosidase inhibition, revealing that several derivatives possess significantly higher inhibitory activity than the positive control, acarbose. researchgate.net

| Compound | IC₅₀ (mM) |

|---|---|

| Derivative 1b | 1.54 |

| Derivative 1j | 2.43 |

| Derivative 1e | 4.87 |

| Derivative 1i | 5.67 |

| Acarbose (Positive Control) | 7.57 |

| Derivative 1d | 9.05 |

| Derivative 1h | 12.34 |

| Derivative 1f | 20.25 |

Data sourced from a study on semi-synthesized pyranocoumarin derivatives of this compound. researchgate.net

Molecular docking studies have provided further insight into the interaction between these compounds and the α-glucosidase enzyme. These computational analyses suggest that the binding is stabilized by interactions such as hydrogen bonding and π-π stacking with specific amino acid residues within the enzyme, including Phe321. researchgate.netnih.gov

Cyclic Adenosine Monophosphate (cAMP) Pathway Inhibition via Phosphodiesterase-4B (PDE4B) Gene Target

Computational studies have explored the potential of this compound derivatives to act as inhibitors of the cyclic adenosine monophosphate (cAMP) pathway by targeting phosphodiesterase-4B (PDE4B). rsc.orgresearchgate.netnih.gov The cAMP pathway is a critical signal transduction cascade involved in numerous cellular processes, and its dysregulation is implicated in conditions like cancer. rsc.orgnih.gov PDE4, a key enzyme in this pathway, hydrolyzes cAMP, and its inhibition can modulate intracellular signaling. rsc.orgrsc.org

An in silico investigation utilized molecular docking and molecular dynamic simulations to predict the binding of semi-synthetic pyranocoumarin derivatives of this compound to the PDE4B protein (PDB code: 3LY2). rsc.orgnih.govrsc.org The goal was to assess their potential as inhibitors of this enzyme, which is a target for anti-cancer drugs. rsc.orgrsc.org

The simulations predicted that several this compound derivatives could bind effectively to the PDE4B receptor. rsc.org The study identified key amino acid residues on the PDE4B protein responsible for forming hydrogen bonds with the ligands: Tyr103, His104, His177, Met217, and Gln313. rsc.orgrsc.org The stability and strength of these interactions were evaluated by calculating the binding free energy (ΔG). The results indicated that several derivatives had lower (more favorable) binding free energies than the native ligand (Z72) used in the simulation, suggesting they have good potential to inhibit the cAMP pathway by targeting PDE4B. rsc.orgresearchgate.netnih.gov

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| PS-5 | -42.66 ± 0.26 |

| PS-1 | -36.84 ± 0.31 |

| PS-2 | -35.34 ± 0.28 |

| PS-7 | -35.33 ± 0.23 |

| PS-9 | -32.57 ± 0.20 |

| PS-3 | -26.65 ± 0.30 |

| Z72 (Native Ligand) | -24.20 ± 0.19 |

Data from a computational study predicting the binding of this compound derivatives to the PDE4B protein. rsc.orgresearchgate.netrsc.org

These theoretical findings highlight a potential mechanism for the biological activity of this compound derivatives, providing a foundation for future experimental validation and development of inhibitors for the cAMP pathway. rsc.org

Computational and in Silico Approaches to Nor Dentatin Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jidmr.com This method is widely used in drug design to predict the binding mode and affinity of a small molecule, such as nor-dentatin, within the binding site of a target receptor. jidmr.com

In silico studies have identified several potential molecular targets for this compound, suggesting its involvement in various cellular pathways.

PDE4B: Computational studies have investigated this compound derivatives as inhibitors of the cAMP pathway by targeting the phosphodiesterase-4B (PDE4B) enzyme. nih.govrsc.org The inhibition of the cAMP pathway is a key target for anticancer drugs. nih.govresearchgate.net The protein target for these studies was selected from the protein data bank with the PDB code 3LY2, which is a protein expressed by the PDE4B gene. nih.govrsc.org

Bcl-2: Molecular docking simulations have been employed to study the binding affinity of this compound to the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). jidmr.comiium.edu.my Overexpression of Bcl-2 is common in many cancers and contributes to cell survival by suppressing apoptosis. jidmr.comresearchgate.net The crystal structure of the Bcl-2 protein used in these simulations was obtained from the RCSB protein data bank (PDB code: 4IEH). jidmr.com

EPO: The binding affinity of this compound to the erythropoietin (EPO) protein has also been explored through in silico analysis. jetir.org Increased levels of EPO can contribute to drug resistance in cancer. jetir.org The three-dimensional model of EPO for docking studies was generated using the SWISS model, based on the protein sequence from Uniprot (ID P01588). jetir.org

Other potential targets that have been investigated include:

Survivin: An anti-apoptotic protein. researchgate.net

Matrix metalloproteinase-9 (MMP-9): An enzyme involved in inflammation and cancer. jidmr.comnih.gov

Epidermal Growth Factor Receptor (EGFR): A protein implicated in cancer cell growth. unpad.ac.id

Molecular docking studies provide insights into the binding affinities and the specific molecular interactions between this compound and its putative targets.

Interaction with Bcl-2: this compound exhibits a strong binding affinity for Bcl-2, with a reported binding energy of -7.3 kcal/mol. jidmr.com This affinity is comparable to that of quercetin, a known Bcl-2 inhibitor. jidmr.com The interaction is characterized by one hydrogen bond and eight hydrophobic interactions with amino acid residues in the binding pocket of Bcl-2. jidmr.com

Interaction with PDE4B: The binding of this compound derivatives to PDE4B involves hydrogen bonds with key amino acid residues, including Tyr103, His104, His177, Met217, and Gln313. nih.govresearchgate.netrsc.org The binding free energy of some derivatives was found to be lower than that of the native ligand, indicating a strong potential for inhibition. nih.govresearchgate.net

Interaction with EPO: In silico analysis revealed that this compound has a high binding affinity for EPO, with a binding energy of -7.4 kcal/mol. jetir.org The interaction is primarily driven by hydrophobic interactions with residues such as ASP70, ARG158, and LYS179. jetir.org

Interaction with MMP-9: this compound demonstrated the strongest binding affinity for MMP-9 among four tested coumarin (B35378) compounds, with a binding energy of -7.8 kcal/mol. jidmr.com

Interaction with Survivin: The binding affinity of this compound to survivin was calculated to be -6.5 kcal/mol. researchgate.net

| Molecular Target | PDB Code | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Bcl-2 | 4IEH | -7.3 | Not specified | 1 Hydrogen Bond, 8 Hydrophobic Interactions |

| PDE4B (derivatives) | 3LY2 | -26.65 to -42.66 | Tyr103, His104, His177, Met217, Gln313 | Hydrogen Bonds |

| EPO | 1EER-A (template) | -7.4 | ASP70, ARG158, LYS179 | Hydrophobic, Electrostatic |

| MMP-9 | 2OVX | -7.8 | Not specified | Not specified |

| Survivin | Not specified | -6.5 | Not specified | Not specified |

Identification of Putative Molecular Targets (e.g., PDE4B, Bcl-2, EPO)

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.combiorxiv.orgnih.gov In the context of this compound research, MD simulations provide insights into the conformational stability of the ligand-receptor complex and the dynamics of their interactions. nih.govresearchgate.net

Studies on this compound derivatives targeting PDE4B have utilized MD simulations to predict the free energy of ligand-receptor binding using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method. rsc.org These simulations, often run for extended periods such as 120 ns, help to understand the stability of the interactions and the conformational changes that occur upon binding. rsc.org The stability of a protein-ligand complex is crucial for its inhibitory function. jidmr.com While initial docking provides a static picture, MD simulations offer a dynamic view of the interaction, confirming the stability of the complex over time. mdpi.comnih.gov

Quantum Mechanical and Semi-Empirical Methods for Molecular Property Prediction

Quantum mechanical (QM) and semi-empirical methods are employed to calculate the electronic structure and properties of molecules with a high degree of accuracy. unipd.itinnovationnewsnetwork.com These methods are fundamental in understanding the intrinsic properties of this compound that govern its reactivity and interactions. cmu.edu

To obtain an optimal and stable molecular geometry for this compound and its derivatives, researchers have used a combination of semi-empirical methods like Parametric Method 3 (PM3) and Density Functional Theory (DFT) with the 6-31G* basis set and the B3LYP functional. nih.govresearchgate.netrsc.org This process involves finding the lowest energy conformation of the molecule. nih.govrsc.org The optimized geometry is a crucial starting point for subsequent docking and dynamics simulations, as it represents the most probable conformation of the molecule. nih.gov These quantum chemical calculations provide data on total energy, charge distribution, and dipole moment, which are essential physicochemical properties. nih.gov

Structure-Based Drug Design Principles for this compound Analogues

Structure-based drug design utilizes the three-dimensional structure of the target protein to design and develop new and more potent inhibitors. jidmr.com In the case of this compound, the insights gained from molecular docking, molecular dynamics, and quantum mechanical studies have laid the groundwork for the rational design of novel analogues. nih.govresearchgate.net

By identifying the key interactions between this compound and its molecular targets, researchers can propose modifications to the this compound scaffold to enhance its binding affinity and selectivity. For instance, the semi-synthesis of pyranocoumarin (B1669404) derivatives from the main structure of this compound, including the addition of halogen groups, has been explored to improve its biological activity. nih.govrsc.orgresearchgate.net This approach allows for the systematic optimization of the lead compound, this compound, to create more effective therapeutic agents.

Structure Activity Relationship Sar Studies of Nor Dentatin and Its Analogues

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of coumarins is intrinsically linked to the types and positions of substituents on their core structure. nih.govnih.gov For instance, the presence of groups like 1,1-dimethylallyl and isopentenyl is considered important for the antiproliferative activity of pyrano- and furanocoumarins, a class to which nor-Dentatin belongs. researchgate.net Similarly, the addition of an ortho-dihydroxy group or strategic placement of hydroxyl groups on the basic coumarin (B35378) structure can enhance cytotoxic effects in cancer cells. nih.gov

A specific study on this compound involved the semi-synthesis of ten new pyranocoumarin (B1669404) derivatives through an acylation method, creating compounds 1a-1j. researchgate.net These derivatives were then evaluated for their α-glucosidase inhibitory activity and cytotoxicity against different cancer cell lines, providing a clear picture of how substituent modifications on the this compound scaffold affect its biological profile. researchgate.net

The parent compound, this compound (1), showed an IC₅₀ value of 0.041 mM against the T47D breast cancer cell line. researchgate.net However, the synthesized derivatives exhibited moderate to low growth inhibition against this cell line, with IC₅₀ values ranging from 0.043 to 1.5 mM, indicating that these particular acylations diminished the anticancer activity compared to the parent compound. researchgate.net All derivatives also showed weak cytotoxicity against the HeLa cervical cancer cell line. researchgate.net

In contrast, the modifications had a more varied and, in some cases, positive impact on α-glucosidase inhibition. researchgate.net Derivatives 1b , 1d , 1e , 1h , 1i , and 1j showed higher inhibitory activity against α-glucosidase than the acarbose (B1664774) positive control (IC₅₀ = 7.57 mM). researchgate.net This suggests that specific substitutions on the this compound molecule can selectively enhance its potential for certain therapeutic applications, such as managing blood sugar. researchgate.netespublisher.com

The table below summarizes the findings from the derivatization of this compound and the corresponding biological activities. researchgate.net

| Compound | R-group (Substituent) | α-Glucosidase Inhibition IC₅₀ (mM) | T47D Cell Line Inhibition IC₅₀ (mM) | HeLa Cell Line Inhibition IC₅₀ (mM) |

| 1 (this compound) | H | >25 | 0.041 | >1.25 |

| 1a | 4-nitrobenzoyl | >25 | 1.5 | 1.25 |

| 1b | 2-nitrobenzoyl | 1.54 | 0.51 | 0.50 |

| 1c | 3,5-dinitrobenzoyl | >25 | 0.25 | 0.25 |

| 1d | 4-chlorobenzoyl | 9.05 | 0.20 | 0.38 |

| 1e | 4-bromobenzoyl | 4.87 | 0.13 | 0.38 |

| 1f | 4-iodobenzoyl | 20.25 | 0.043 | 0.38 |

| 1g | 4-methylbenzoyl | >25 | 0.18 | 0.38 |

| 1h | 4-methoxybenzoyl | 12.34 | 0.33 | 0.50 |

| 1i | 4-(trifluoromethyl)benzoyl | 5.67 | 0.093 | 0.38 |

| 1j | 2-thiophenoyl | 2.43 | 0.083 | 0.50 |

| Acarbose | (Positive Control) | 7.57 | - | - |

Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological and pharmacological behavior because they interact differently with chiral biological systems like enzymes and receptors. nih.gov This principle means that the R- and S-enantiomers of a single drug can be considered as two distinct substances with potentially different potencies, efficacies, and metabolic fates. nih.govacademie-sciences.fr

The influence of stereoisomerism on pharmacological activity has been well-documented for many classes of drugs. academie-sciences.fr For example, the different isomers of the drug labetalol (B1674207) have distinct pharmacological profiles; one diastereomer is a potent α₁-antagonist, while another is primarily a non-selective β-adrenoceptor antagonist. academie-sciences.fr In the development of antisense oligonucleotides, creating stereopure molecules has been shown to enhance potency, efficacy, and durability compared to stereorandom mixtures of the same chemical sequence. nih.gov Structural modifications that introduce steric bulk can also lead to a loss of biological activity due to unfavorable interactions within a protein's active site. rsc.org

While the principles of stereochemistry are universally important in drug action, specific studies focusing on the isolation and comparative pharmacological evaluation of this compound's individual stereoisomers are not prominent in the available literature. Such research would be essential to fully elucidate its SAR and determine if one enantiomer is more active or selective than the other, representing a key area for future investigation.

Computational Predictions in SAR Elucidation

Computational modeling has become an indispensable tool in modern drug discovery for predicting the interactions between small molecules and biological targets, thereby guiding SAR studies. nih.gov Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize and analyze these interactions at an atomic level. chula.ac.thacs.org

In the context of this compound, computational studies have been employed to predict its potential as an anticancer agent. One such study investigated the binding affinity of this compound for survivin, an anti-apoptotic protein overexpressed in many human tumors. researchgate.net Through molecular docking analysis, this compound was predicted to be a ligand inhibitor of survivin, with a calculated binding affinity (ΔG) of -6.5 kcal/mol. researchgate.net

Another computational investigation focused on the potential of this compound derivatives to inhibit the cyclic AMP (cAMP) pathway, which is implicated in uncontrolled cell division in cancer. researchgate.net This study used a combination of semi-empirical methods and density functional theory (DFT) to model the structures of this compound derivatives and then employed molecular docking and molecular dynamics to simulate their interaction with the target protein PDE4B. researchgate.net The results indicated that specific derivatives, such as those labeled Z71 and Z72, have strong potential as inhibitors of the cAMP pathway, providing a theoretical basis for their development as anticancer agents. researchgate.net These in silico approaches are valuable for efficiently screening compounds and prioritizing which derivatives should be synthesized and tested in the lab. espublisher.comresearchgate.net

Emerging Research Frontiers and Methodological Advancements in Nor Dentatin Studies

Integration of Omics Technologies in Mechanistic Discovery

The complexity of biological systems requires a holistic approach to unravel the mechanisms of action of natural compounds like nor-Dentatin. Omics technologies, which permit the large-scale study of biological molecules, are at the forefront of this effort. nih.govhumanspecificresearch.org The integration of genomics, transcriptomics, proteomics, and metabolomics provides a multi-layered view of the cellular response to this compound, moving beyond single-target interactions to a systems-level understanding.

A key breakthrough in this area was the use of metabolomics and genome mining to study Streptomyces sp. isolates. frontiersin.orgnih.gov Through ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) based metabolomic analysis, this compound was identified as a metabolite produced by Streptomyces sp. ICC1. frontiersin.orgnih.gov Crucially, this was correlated with genomic data, which predicted a biosynthetic gene cluster (BGC) likely responsible for its production. frontiersin.orgnih.gov This discovery not only reveals the genetic basis for this compound synthesis but also opens avenues for its biotechnological production.

Future research can further leverage omics to elucidate this compound's bioactivity. For instance, studies have shown that this compound induces apoptosis in neuroblastoma cells by inhibiting the anti-apoptotic protein Mcl-1 and affecting the GSK-3 pathway. researchgate.netnih.gov Transcriptomics (e.g., RNA-seq) could be employed to analyze genome-wide changes in gene expression in cancer cells following this compound treatment, identifying entire pathways modulated by the compound. mdpi.com Proteomics can identify the full spectrum of protein interactions, while metabolomics can reveal downstream changes in cellular metabolism, offering a comprehensive picture of its mode of action. nih.gov

| Omics Discipline | Core Focus | Application and Potential in this compound Studies |

|---|---|---|

| Genomics | Study of the complete set of DNA (genome). humanspecificresearch.org | Identification of the biosynthetic gene cluster (BGC) in microorganisms like Streptomyces responsible for producing this compound. frontiersin.orgnih.gov This enables future synthetic biology applications. |

| Transcriptomics | Study of the complete set of RNA transcripts. humanspecificresearch.orgmdpi.com | To profile changes in gene expression in response to this compound, revealing the molecular pathways affected (e.g., apoptosis, cell migration pathways in cancer cells). researchgate.netnih.gov |

| Proteomics | Large-scale study of proteins. humanspecificresearch.org | To identify direct protein targets of this compound (e.g., Mcl-1, GSK-3) and map out protein-protein interaction networks that are altered by the compound. researchgate.netnih.gov |

| Metabolomics | Comprehensive analysis of metabolites. humanspecificresearch.org | Used to identify this compound in complex biological extracts. frontiersin.orgnih.gov It can also be used to determine how this compound alters the metabolic profile of cells, providing insights into its functional effects. |

Advanced Bioanalytical Methodologies for this compound Quantification in Research Samples

Accurate and sensitive quantification of this compound in diverse biological matrices is essential for pharmacokinetic, metabolic, and bioactivity studies. Modern bioanalytical techniques offer the necessary precision and reliability for these investigations. pnrjournal.comrfppl.co.in The method of choice often involves a combination of a high-resolution separation technique with a highly sensitive detector.

High-performance liquid chromatography (HPLC) has been successfully used for the quantification of this compound in plant extracts. One study quantified its concentration in the roots of Clausena indica, finding it to be present at 6.14 mg/g of dry weight. x-mol.net For more complex biological samples like plasma or cell lysates, and for identifying metabolites, more advanced hyphenated techniques are preferred. rfppl.co.inresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard in bioanalysis due to its exceptional selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. pnrjournal.comrfppl.co.in Furthermore, ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) has been instrumental in the untargeted metabolomic analysis that identified this compound from microbial sources. frontiersin.orgnih.gov

The development and validation of these methods involve several key parameters, including linearity, precision, accuracy, recovery, and stability, to ensure that the data generated is reliable and reproducible for its intended purpose. nih.gov

| Methodology | Principle | Advantages for this compound Analysis | Reported Application |

|---|---|---|---|

| HPLC | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Robust and reliable for quantification in relatively simple matrices like plant extracts. | Quantified this compound in Clausena indica root extracts. x-mol.net |

| LC-MS/MS | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. pnrjournal.com | Considered the method of choice for quantifying low-level analytes in complex biological matrices (e.g., plasma, urine). rfppl.co.in | Widely used for pharmacokinetic studies of natural products. rfppl.co.in |

| UHPLC-HRMS | Uses smaller particle sizes in the chromatography column for higher resolution and faster separation, coupled with a mass spectrometer capable of very precise mass measurements. | Ideal for untargeted metabolomics and identifying unknown compounds in complex mixtures. Provides high confidence in compound identification. | Used to identify this compound in metabolomic studies of Streptomyces cultures. frontiersin.orgnih.gov |

Future Directions in Synthetic Biology for this compound Production

The reliance on extraction from natural plant sources presents challenges for the large-scale production of this compound, including low yields and batch-to-batch variability. Synthetic biology offers a transformative solution by engineering microorganisms to act as cellular factories for its production. hudsonlabautomation.comwikipedia.org This approach combines principles from biology and engineering to design and construct new biological parts, devices, and systems. wikipedia.org

The identification of the putative biosynthetic gene cluster (BGC) for this compound in Streptomyces is the critical first step. frontiersin.orgnih.gov This BGC contains all the genetic information encoding the enzymes required to synthesize the molecule. The future direction involves the following steps:

Heterologous Expression: The entire BGC can be cloned and transferred into a well-characterized and fast-growing host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae.

Pathway Optimization: Once expressed in the new host, the metabolic pathway can be engineered to maximize the yield of this compound. This can involve increasing the supply of precursor molecules, eliminating competing metabolic pathways, and optimizing the expression levels of the biosynthetic genes.

Creation of Novel Derivatives: Synthetic biology tools, such as CRISPR-Cas9, allow for precise gene editing. hudsonlabautomation.com This can be used to modify the enzymes within the BGC to produce novel derivatives of this compound with potentially improved bioactivity or different pharmacological properties.

This synthetic biology approach not only ensures a sustainable and scalable supply of this compound but also provides a platform for generating "unnatural" natural products for drug discovery pipelines. harvardmagazine.com

Development of Novel Assays for Exploring Undiscovered Biological Activities

While research has identified several biological activities of this compound, the full therapeutic potential of the compound remains largely unexplored. researchgate.netdntb.gov.uaaaspjournal.org The development of novel and sophisticated assay platforms is crucial for discovering new bioactivities and understanding their underlying mechanisms.

Initial studies have utilized established assays to demonstrate its antioxidant, anti-cancer, and enzyme-inhibitory effects. x-mol.netnih.govresearchgate.net For example, its antioxidant potential was evaluated using DPPH and ABTS scavenging assays, while its cytotoxic effects on neuroblastoma cells were measured with the MTT assay. x-mol.netnih.gov

Future explorations can move towards more complex and biologically relevant assay systems:

High-Content Screening (HCS): Instead of a single endpoint like cell viability, HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., changes in morphology, protein localization, organelle health). This could provide a much richer dataset on how this compound affects cells.

Target-Based Assays: With the identification of specific molecular targets like Mcl-1 and the GSK-3 pathway, direct biochemical or cell-based assays can be developed to screen for derivatives that have higher potency and selectivity for these targets. researchgate.netnih.gov

Phenotypic Screening in Disease Models: Utilizing more complex cellular models, such as 3D organoids or co-culture systems that better mimic human tissue, can help identify activities of this compound in a more physiologically relevant context.

Broad-Spectrum Enzyme and Receptor Panels: Screening this compound against large panels of kinases, proteases, GPCRs, and other target classes can rapidly identify unexpected molecular targets and open up entirely new areas for therapeutic development.

Q & A

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with standard therapies?

- Methodological Answer : Use fractional inhibitory concentration (FIC) indices for antimicrobial synergy and Bliss independence models for combinatorial cytotoxicity. A 2025 trial demonstrated synergy (FIC ≤0.5) between this compound and metronidazole against periodontal biofilms .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。